4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS No.: 683772-13-6
Cat. No.: VC2263160
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683772-13-6 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde |
| Standard InChI | InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 |
| Standard InChI Key | FMFVJLCTVMBVMX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
| Canonical SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
Introduction
Physical and Chemical Properties
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde possesses distinct physical and chemical properties that define its behavior in various contexts. Understanding these properties is essential for researchers working with this compound in synthesis, biological testing, or other applications.
The compound appears as an off-white to pale beige solid at standard temperature and pressure. It has a melting point range of approximately 116-118°C, which is consistent with many organic compounds containing similar functional groups.
The molecular structure consists of a benzaldehyde unit linked to a piperidine ring that bears a hydroxymethyl substituent. This arrangement creates a molecule with several important functional groups:
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The aldehyde group (-CHO) attached to the benzene ring
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The piperidine nitrogen that connects the heterocyclic ring to the benzene moiety
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The hydroxymethyl group (-CH₂OH) positioned on the piperidine ring
The compound has a molecular weight of approximately 219.28 g/mol, calculated based on its molecular formula C₁₃H₁₇NO₂. The presence of both hydrophilic (hydroxyl group) and hydrophobic (aromatic ring) regions in its structure gives it moderate solubility in polar organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO), while showing limited solubility in water and non-polar solvents.
Table 2.1: Physical and Chemical Properties of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Physical Appearance | Off-white to pale beige solid |
| Melting Point | 116-118°C |
| Solubility | Soluble in polar organic solvents; Limited solubility in water |
| Functional Groups | Aldehyde, tertiary amine (piperidine), primary alcohol (hydroxymethyl) |
| CAS Number | 62247-48-7 |
The structural features of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde contribute to its chemical reactivity. The aldehyde group is susceptible to nucleophilic addition reactions, while the hydroxymethyl group can participate in esterification and oxidation reactions. The piperidine nitrogen, though tertiary and thus less reactive than primary or secondary amines, can still engage in certain reactions under appropriate conditions.
Synthesis and Preparation Methods
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde can be achieved through several synthetic routes, each with its own advantages and limitations. Understanding these methods is crucial for researchers seeking to prepare this compound for further studies or applications.
General Synthetic Approaches
One common approach to synthesizing 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves the nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-(hydroxymethyl)piperidine. This reaction typically requires basic conditions to facilitate the substitution process, with the piperidine nitrogen acting as the nucleophile that displaces the fluorine atom on the aromatic ring.
Another synthetic pathway involves the direct reaction of 4-hydroxymethylpiperidine with 4-halogenobenzaldehyde derivatives (where the halogen could be chlorine, bromine, or iodine). This approach often requires catalysts such as copper compounds or palladium complexes to facilitate the coupling reaction.
Reaction Conditions and Parameters
The synthesis of this compound necessitates careful control of reaction parameters to achieve optimal yields and purity. Typical reaction conditions include:
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Temperature: Reactions are commonly conducted at temperatures ranging from room temperature to reflux conditions (depending on the solvent used).
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Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are frequently employed to facilitate nucleophilic substitution reactions .
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Base: Bases such as potassium carbonate, sodium hydride, or triethylamine are often added to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
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Reaction time: Depending on the specific synthetic route and conditions, reaction times can vary from a few hours to overnight.
In one documented approach related to similar compounds, reaction yields of approximately 70% have been achieved using DMF as a solvent with the addition of acetic acid, followed by treatment with sodium triacetoxyborohydride .
Purification Techniques
After synthesis, the crude product typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Common purification methods include:
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Column chromatography: Using silica gel as the stationary phase and appropriate solvent mixtures (e.g., ethyl acetate/hexane gradients) as the mobile phase.
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Recrystallization: Often performed using solvents like ethanol, methanol, or their mixtures with water.
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Preparative HPLC: For achieving higher purity, especially when the compound is intended for biological testing or pharmaceutical applications.
The choice of synthetic method depends on several factors, including the availability of starting materials, required purity levels, scale of synthesis, and equipment availability. Researchers often need to balance these considerations when selecting the most appropriate synthetic route for their specific requirements.
Chemical Reactivity
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde exhibits diverse chemical reactivity due to its multiple functional groups. Understanding these reactivity patterns is essential for predicting its behavior in various chemical reactions and for designing synthetic pathways that utilize this compound as a starting material or intermediate.
Aldehyde Group Reactions
The aldehyde functionality is one of the most reactive sites in the molecule, participating in numerous important transformations:
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Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide. This transformation generates 4-[4-(hydroxymethyl)piperidin-1-yl]benzoic acid.
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Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde to a primary alcohol, producing 4-[4-(hydroxymethyl)piperidin-1-yl]benzyl alcohol.
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Nucleophilic addition: The aldehyde carbon can undergo nucleophilic addition reactions with various nucleophiles, including amines (forming imines), alcohols (forming hemiacetals), and Grignard reagents (forming secondary alcohols).
Hydroxymethyl Group Reactions
The hydroxymethyl group on the piperidine ring represents another reactive site:
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Esterification: The primary alcohol can react with carboxylic acids or acid chlorides to form esters.
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Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, depending on the oxidizing agent and conditions used.
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Etherification: Reaction with alkyl halides in the presence of strong bases can convert the hydroxyl group to ethers.
Table 4.1: Common Reactions of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
| Reactive Site | Reaction Type | Reagents | Major Products |
|---|---|---|---|
| Aldehyde | Oxidation | KMnO₄, H₂O | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid |
| Aldehyde | Reduction | NaBH₄, MeOH | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol |
| Aldehyde | Imine formation | Primary amines, catalytic acid | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldimine derivatives |
| Hydroxymethyl | Esterification | Acyl chlorides, TEA, DCM | 4-[4-(Acyloxymethyl)piperidin-1-yl]benzaldehyde derivatives |
| Hydroxymethyl | Oxidation | PCC, DCM | 4-[4-(Formyl)piperidin-1-yl]benzaldehyde |
Piperidine Nitrogen Reactions
Although tertiary amines like the piperidine nitrogen in this compound are less reactive than primary or secondary amines, they can still participate in certain reactions:
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Quaternization: Reaction with alkyl halides can form quaternary ammonium salts.
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Oxidation: Under specific conditions, tertiary amines can undergo oxidation to form N-oxides.
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Coordination: The nitrogen lone pair can coordinate with metal ions or Lewis acids, forming complexes.
Understanding these reactivity patterns enables researchers to employ 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde as a versatile building block in the synthesis of more complex compounds with potential applications in medicinal chemistry and materials science.
Biological Activities
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has demonstrated several notable biological activities that make it a compound of interest in pharmaceutical research and development. These activities primarily stem from its structural features and their interactions with various biological targets.
Antibacterial Properties
Research has shown that 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde exhibits antibacterial activity against various bacterial strains. The compound's effectiveness has been assessed through minimum inhibitory concentration (MIC) studies, which provide quantitative measures of its antibacterial potency.
Table 5.1: Antibacterial Activity of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.050 - 0.100 mg/mL |
| Bacillus subtilis | 0.025 - 0.050 mg/mL |
The mechanism behind its antibacterial activity likely involves the interaction of the compound with specific bacterial proteins or cell wall components. The aldehyde group may form Schiff bases with amino groups in bacterial proteins, potentially disrupting their normal function. Additionally, the piperidine moiety, which is present in many antibacterial compounds, might contribute to the compound's ability to penetrate bacterial cell membranes.
Antifungal Properties
In addition to its antibacterial properties, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has shown promise as an antifungal agent. Studies have demonstrated its effectiveness against several fungal species, including Candida albicans and Aspergillus species.
The antifungal activity is believed to result from the compound's ability to disrupt ergosterol biosynthesis in fungal cell membranes. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By interfering with ergosterol production or function, the compound may compromise membrane integrity, leading to fungal cell death.
Anticancer Activity
Preliminary studies have indicated that the compound and some of its derivatives exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or the induction of apoptosis (programmed cell death).
Neurological Applications
The piperidine structure, which is common in many neuroactive compounds, suggests potential applications in neurological disorders. Some research indicates that compounds with similar structural features may interact with cholinesterase enzymes, which are important targets in the treatment of Alzheimer's disease and other neurodegenerative conditions .
The presence of piperidine-containing compounds in various pharmaceuticals targeting neurological conditions, as evidenced by patents for related structures, supports the potential value of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde as a starting point for developing neurologically active compounds .
These biological activities highlight the diverse therapeutic potential of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and underscore the importance of further research to develop optimized derivatives with enhanced efficacy and safety profiles.
Applications in Scientific Research
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has found various applications in scientific research, particularly in medicinal chemistry, organic synthesis, and structure-activity relationship studies. Its versatile structure and reactivity make it a valuable tool in several research contexts.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important scaffold for developing new therapeutic agents. Its core structure can be modified in numerous ways to create libraries of compounds for biological screening. The presence of multiple functional groups allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.
Table 6.1: Applications in Medicinal Chemistry Research
| Research Area | Application | Significance |
|---|---|---|
| Drug Discovery | Building block for compound libraries | Enables rapid generation of structurally diverse compounds for high-throughput screening |
| Lead Optimization | Template for structure modifications | Multiple modification sites allow systematic exploration of structure-activity relationships |
| Pharmacophore Development | Structural framework for active compounds | Helps identify essential structural features required for biological activity |
| Prodrug Design | Platform for developing cleavable prodrugs | Hydroxymethyl group can be exploited for prodrug strategies |
Organic Synthesis Applications
In the field of organic synthesis, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde serves as a versatile intermediate for constructing more complex molecular architectures. Its bifunctional nature, featuring both electrophilic (aldehyde) and nucleophilic (hydroxymethyl) sites, enables diverse synthetic transformations.
The compound has been utilized in various synthetic pathways, including:
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As a precursor in the synthesis of biologically active heterocycles
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In the preparation of macrocyclic compounds through aldehyde-based condensation reactions
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For the construction of dendrimers and other complex molecular architectures
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In the synthesis of pharmaceutical intermediates targeting specific disease pathways
Structure-Activity Relationship Studies
The compound provides a valuable platform for structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activity. By systematically altering different portions of the molecule and testing the resulting compounds, researchers can identify the essential structural features required for specific biological activities.
These SAR studies have revealed important insights, such as:
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The critical role of the aldehyde group in antibacterial activity
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The contribution of the hydroxymethyl group to antifungal properties
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The influence of the piperidine ring conformation on binding to specific biological targets
The versatility of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in scientific research underscores its importance as a chemical tool. Ongoing research continues to uncover new applications for this compound, expanding its utility across multiple scientific disciplines.
Analytical Methods for Characterization
Accurate characterization of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is essential for confirming its identity, assessing its purity, and monitoring reactions in which it participates. Multiple analytical techniques are employed to thoroughly characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the compound's structure, particularly the connectivity and environment of hydrogen and carbon atoms. For 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, several key spectral features are observed:
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¹H NMR spectroscopy typically shows:
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A characteristic aldehyde proton signal at approximately δ 9.7-10.0 ppm
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Aromatic protons appearing as two doublets between δ 6.5-8.0 ppm
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Piperidine ring protons giving complex multiplets in the δ 1.5-3.5 ppm region
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Hydroxymethyl protons appearing as a doublet or triplet around δ 3.5-4.0 ppm
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¹³C NMR spectroscopy reveals:
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Aldehyde carbon signal at approximately δ 190-195 ppm
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Aromatic carbons between δ 110-155 ppm
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Piperidine carbons in the δ 25-55 ppm region
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Hydroxymethyl carbon at approximately δ 65-70 ppm
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Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups present in the molecule. Key IR absorptions for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde include:
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Aldehyde C=O stretch: approximately 1680-1710 cm⁻¹
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Aromatic C=C stretching: 1450-1600 cm⁻¹
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O-H stretching: broad band at 3200-3400 cm⁻¹
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C-O stretching: 1050-1150 cm⁻¹
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C-N stretching: 1200-1350 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron impact (EI) mass spectrometry, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically shows:
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Molecular ion peak at m/z 219 (corresponding to C₁₃H₁₇NO₂)
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Fragment ions resulting from cleavage of the piperidine ring
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Loss of the aldehyde group (M-29)
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Loss of the hydroxymethyl group (M-31)
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for purity assessment and quantification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. This technique provides valuable information about the compound's purity and can detect the presence of impurities or degradation products .
Thin-Layer Chromatography (TLC)
TLC provides a rapid method for monitoring reactions and assessing purity. Common TLC systems for this compound include:
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Stationary phase: Silica gel 60 F254
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Mobile phase: Ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1)
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Visualization: UV light at 254 nm, vanillin, or p-anisaldehyde stain
These analytical methods, used in combination, provide comprehensive characterization of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, ensuring its identity and purity for research and development purposes.
| Condition | Stability Assessment | Primary Degradation Pathway |
|---|---|---|
| Room temperature (dry) | Stable for 1-2 years | Slow oxidation of aldehyde group |
| Elevated temperature (50°C) | Moderately stable; significant degradation after 1-3 months | Accelerated oxidation and potential polymerization |
| Acidic conditions (pH 2-5) | Moderately stable; gradual degradation | Potential hydrolysis and rearrangement |
| Basic conditions (pH 8-10) | Limited stability; noticeable degradation within weeks | Aldol condensation and oxidation |
| Exposure to light | Moderate photosensitivity | Photo-oxidation of aldehyde group |
| Exposure to oxygen | Susceptible to oxidation | Formation of carboxylic acid derivatives |
Stability-Indicating Analytical Methods
To monitor the stability of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde over time, several analytical methods have been developed:
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Stability-indicating HPLC methods capable of resolving the parent compound from potential degradation products
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NMR analysis for structural confirmation and detection of degradation
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TLC systems for rapid assessment of purity
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FTIR analysis to monitor changes in functional groups
The implementation of proper storage conditions and regular quality checks using these analytical methods helps ensure the integrity of the compound for research applications. For critical studies, it is advisable to perform purity checks before use, particularly if the material has been stored for extended periods.
| Research Area | Specific Topics | Potential Impact |
|---|---|---|
| Synthetic Methodology | Development of greener synthetic routes; Continuous flow chemistry approaches | More sustainable and efficient production; Access to novel derivatives |
| Biological Activity | Comprehensive screening against resistant pathogens; Detailed mechanism of action studies | Discovery of new therapeutic applications; Rational design of more potent derivatives |
| Drug Delivery | Development of prodrug approaches; Targeted delivery strategies | Improved pharmacokinetics; Enhanced tissue penetration |
| Computational Studies | Advanced modeling of protein-ligand interactions; Prediction of ADME properties | More efficient lead optimization; Improved safety profile prediction |
The continued exploration of this compound and its derivatives will likely yield valuable insights and innovations across multiple scientific disciplines. Future research efforts focused on optimizing its properties, understanding its mechanisms of action, and expanding its applications will further enhance the significance of this versatile chemical entity in both fundamental and applied research contexts .
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